N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a methyl group, and an isopropylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 4-isopropylphenol.
Formation of Intermediate: The 4-amino-2-methylphenol is reacted with chloroacetyl chloride to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 4-isopropylphenol in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-2-methylphenyl)-acetamide: Lacks the isopropylphenoxy group.
N-(4-Isopropylphenoxy)-acetamide: Lacks the amino and methyl groups on the phenyl ring.
Uniqueness
N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide is unique due to the combination of functional groups that confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)14-4-7-16(8-5-14)22-11-18(21)20-17-9-6-15(19)10-13(17)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLVTSVJAMPHQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=C(C=C2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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